Cas no 2228367-66-4 (3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one)
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one
- 2228367-66-4
- EN300-1793472
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- Inchi: 1S/C6H8N4O3/c7-2-1-5(11)6-4(10(12)13)3-8-9-6/h3H,1-2,7H2,(H,8,9)
- InChI Key: SKSJVYGQWREKDZ-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C=NN1)[N+](=O)[O-])CCN
Computed Properties
- Exact Mass: 184.05964013g/mol
- Monoisotopic Mass: 184.05964013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 118Ų
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793472-0.05g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1793472-0.1g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1793472-0.25g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1793472-0.5g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1793472-1.0g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1793472-2.5g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1793472-5.0g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 5g |
$4143.0 | 2023-06-02 | ||
| Enamine | EN300-1793472-10.0g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1793472-1g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1793472-5g |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one |
2228367-66-4 | 5g |
$4143.0 | 2023-09-19 |
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one
Introduction to 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one (CAS No: 2228367-66-4)
3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This heterocyclic derivative, identified by the CAS number 2228367-66-4, has garnered attention due to its molecular composition, which integrates an amino group, a propanone moiety, and a nitro-substituted pyrazole ring. Such structural motifs are frequently explored in medicinal chemistry for their ability to modulate biological pathways and exhibit therapeutic effects.
The compound’s core structure consists of a propanone backbone connected to a pyrazole ring at the 1-position and an amino group at the 3-position of the propanone. The presence of a nitro group on the pyrazole ring introduces electrophilic characteristics, making it a versatile scaffold for further chemical modifications. This nitro functionality is particularly intriguing, as it can be reduced to an amine or hydroxylated under specific conditions, thereby expanding the compound’s synthetic possibilities.
Recent advancements in drug discovery have highlighted the importance of pyrazole derivatives in developing novel therapeutic agents. Pyrazole scaffolds are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of additional functional groups, such as the nitro group in 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one, enhances its pharmacological potential by influencing its interactions with biological targets.
In the context of modern pharmaceutical research, this compound has been investigated for its potential role in modulating enzyme activity and receptor binding. For instance, studies suggest that nitro-substituted pyrazoles may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic benefits. The amino group at the C3 position further contributes to the compound’s reactivity, allowing for conjugation with other bioactive molecules or further derivatization to optimize pharmacokinetic properties.
The synthesis of 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one involves multi-step organic reactions that require precise control over reaction conditions. Key steps typically include condensation reactions to form the pyrazole ring, nitration to introduce the nitro group, and subsequent functional group transformations to achieve the desired final structure. Advanced synthetic methodologies, such as catalytic hydrogenation or transition-metal-catalyzed reactions, may be employed to enhance yield and purity.
From a computational chemistry perspective, molecular modeling techniques have been utilized to predict the binding affinity of this compound toward various biological targets. These studies often focus on understanding how structural modifications influence interactions with proteins or nucleic acids. For example, virtual screening has identified that derivatives of this compound may exhibit inhibitory activity against enzymes implicated in cancer progression or inflammatory diseases.
The pharmacokinetic profile of 3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one is another critical area of investigation. Factors such as solubility, stability, and metabolic degradation pathways are carefully evaluated to determine its suitability for therapeutic applications. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to analyze these properties and ensure consistency across different batches.
In clinical research settings, analogs of this compound have been tested for their efficacy in preclinical models. Preliminary findings suggest that certain derivatives may exhibit significant therapeutic effects without adverse side effects. However, further studies are necessary to fully elucidate their mechanisms of action and long-term safety profiles. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory discoveries into viable drug candidates.
The role of CAS No: 2228367-66-4 in this context is not merely an identifier but also a reference point for researchers exploring related chemical space. By understanding the structural features and reactivity patterns associated with this compound, scientists can design novel derivatives with improved pharmacological properties. This iterative approach is fundamental to modern drug discovery pipelines.
Future directions in research may explore green chemistry principles to develop more sustainable synthetic routes for this compound. Additionally, advances in biocatalysis could offer alternative methods for introducing functional groups without relying on harsh chemical conditions. Such innovations would align with global efforts to reduce environmental impact while maintaining high standards of chemical synthesis.
In summary,3-amino-1-(4-nitro-1H-pyrazol-3-yl)propan-1-one represents a promising lead in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies continue to uncover new insights into its pharmacological properties and synthetic possibilities, reinforcing its importance as a key intermediate in medicinal chemistry investigations.
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